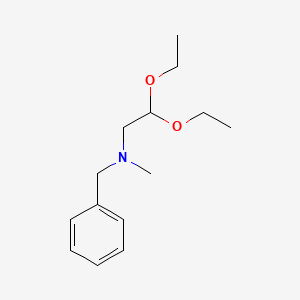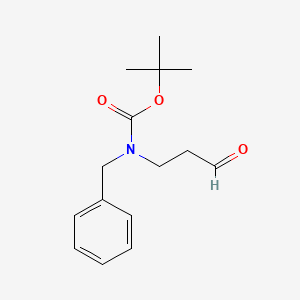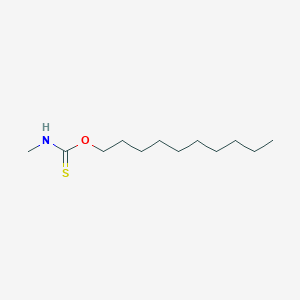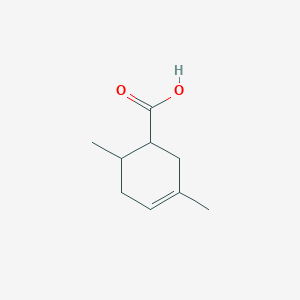![molecular formula C15H19ClO4 B14342702 4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid CAS No. 99414-54-7](/img/structure/B14342702.png)
4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid typically involves multiple steps. One common method involves the reaction of 3-chloro-4-(2-methylpropoxy)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound shares a similar chlorinated aromatic ring structure.
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Another compound with a similar aromatic ring and functional groups.
Uniqueness
4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
99414-54-7 |
|---|---|
Molekularformel |
C15H19ClO4 |
Molekulargewicht |
298.76 g/mol |
IUPAC-Name |
4-[3-chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C15H19ClO4/c1-9(2)8-20-14-5-4-11(7-12(14)16)13(17)6-10(3)15(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
HQPRVLNDLLCUAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)CC(C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


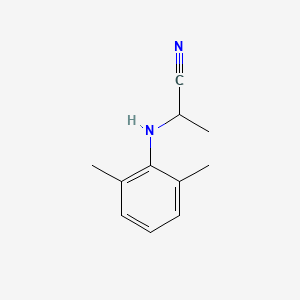
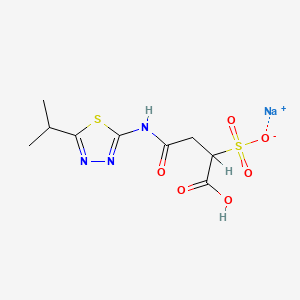


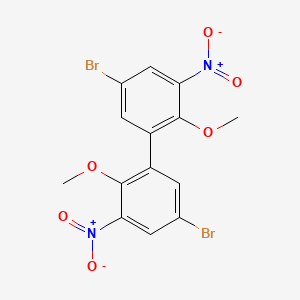

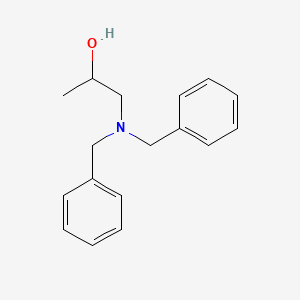
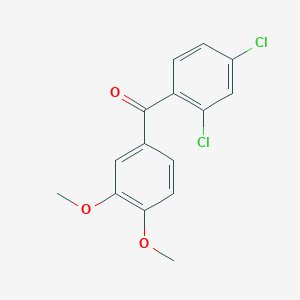
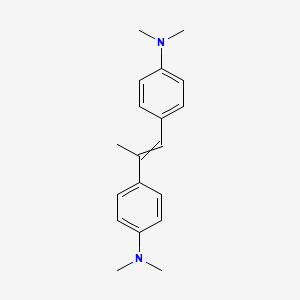
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
